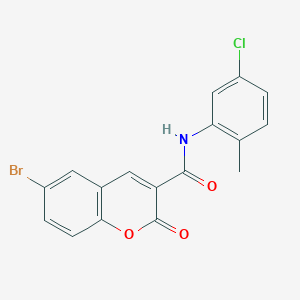
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis due to its unique properties. It is a colorless, odorless, and stable compound that is soluble in common organic solvents. DMPU has been extensively studied for its ability to enhance the reactivity of various chemical reactions, making it a valuable tool for synthetic chemists.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea is not fully understood. However, it is believed that 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea enhances the reactivity of various chemical reactions by acting as a Lewis base. It can also act as a hydrogen bond acceptor, which can stabilize transition states and intermediates in chemical reactions.
Biochemical and Physiological Effects:
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has no known biochemical or physiological effects. It is considered to be a safe compound with low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in lab experiments is its ability to enhance the reactivity of various chemical reactions. It is also a stable and non-toxic compound, making it a safe reagent to work with. However, 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has some limitations, such as its high cost and limited availability in some regions.
Orientations Futures
There are several future directions for research on 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea. One potential area of research is the development of new synthetic methods that utilize 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea as a reagent. Another area of research is the use of 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in the synthesis of new bioactive compounds. Additionally, the development of new applications for 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in other areas of chemistry, such as catalysis and materials science, is also an area of interest for future research.
Méthodes De Synthèse
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea can be synthesized through the reaction of 1,1-dimethylhydrazine with 2-methyl-6-propan-2-ylphenyl isocyanate. The reaction proceeds under mild conditions and yields a high purity product. 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea can also be obtained from commercial sources with high purity.
Applications De Recherche Scientifique
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been widely used in various scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It has been reported to enhance the reactivity of various chemical reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and Michael addition. 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been used as a solvent for the synthesis of various polymers, including polyurethanes and polyamides. In medicinal chemistry, 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been used as a reagent for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs.
Propriétés
IUPAC Name |
1,1-dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-8-6-7-10(3)12(11)14-13(16)15(4)5/h6-9H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAEACPZVRXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)




![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)